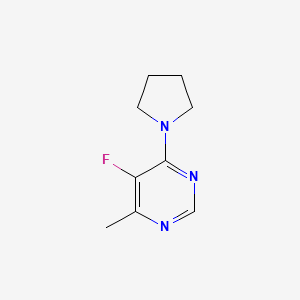
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine, also known as FPYMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine involves the inhibition of DHODH, which leads to a decrease in the production of pyrimidine nucleotides. This, in turn, affects the proliferation of cells that require pyrimidine nucleotides for DNA synthesis. 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has also been found to have immunomodulatory effects by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and immunomodulatory effects. In addition, 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in lab experiments is its potency and specificity. It has been found to be a potent inhibitor of DHODH and has been shown to have minimal off-target effects. However, one of the limitations of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, particularly its effects on the immune system. Additionally, research could be done to improve the solubility of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in aqueous solutions, which would make it more useful in certain assays.
Synthesis Methods
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methyl-6-aminopyrimidine with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine.
Scientific Research Applications
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This makes 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
properties
IUPAC Name |
5-fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c1-7-8(10)9(12-6-11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSVQFPSASRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

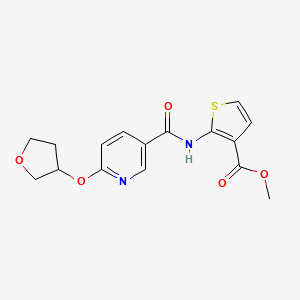
![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)
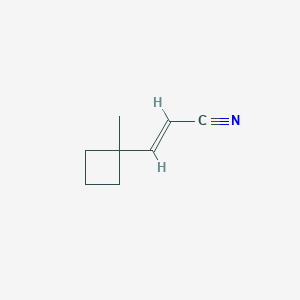
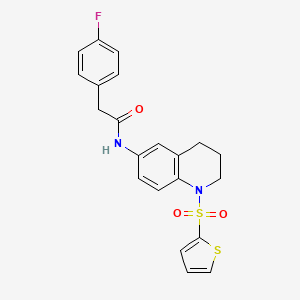
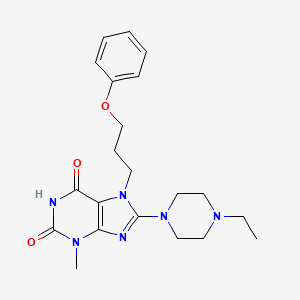
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)

![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)
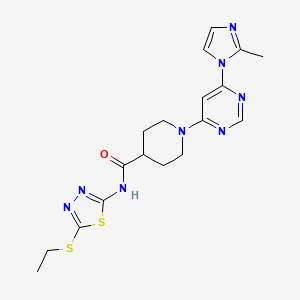
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)